molecular formula C17H15FO5 B6410575 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% CAS No. 1261939-54-1

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%

Cat. No. B6410575
CAS RN: 1261939-54-1
M. Wt: 318.30 g/mol
InChI Key: IWLPLZBPNKGDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid (EFPMBA) is an organic compound commonly used in scientific research as a reagent or as a building block for synthesizing other molecules. It is a highly versatile compound with a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of other molecules, the study of enzyme activity, and the study of the interaction between drugs and their targets. It is also used as a reagent in the synthesis of various compounds, such as 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzyl alcohol (4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%-alcohol) and 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzamide (4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%-amide).

Mechanism of Action

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% is known to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and it has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% is a highly versatile compound that has a wide range of applications in laboratory experiments. It is relatively easy to synthesize and is readily available. However, it is important to note that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% is a highly reactive compound and should be handled with care in the laboratory.

Future Directions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has a wide range of potential applications in scientific research, including the study of enzyme activity, the development of drugs, and the study of the interaction between drugs and their targets. It is also a promising compound for the development of new drugs and the synthesis of other molecules. Additionally, further research is needed to understand the biochemical and physiological effects of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% and its potential applications in the treatment of various diseases.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% is produced by the reaction of 4-fluorobenzaldehyde, dimethyl formamide, and ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction is typically carried out at a temperature of 80-100°C and yields a 95% pure product.

properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5/c1-3-23-17(21)12-6-4-10(8-14(12)18)11-5-7-13(16(19)20)15(9-11)22-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPLZBPNKGDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691953
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid

CAS RN

1261939-54-1
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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